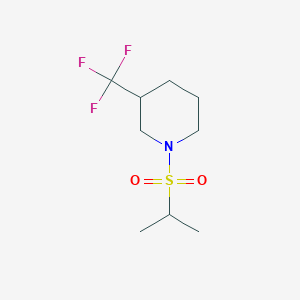

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine

Description

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is a piperidine derivative characterized by an isopropylsulfonyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position of the piperidine ring.

Properties

IUPAC Name |

1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKVEOIFRXBJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The isopropylsulfonyl group can be introduced via sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound. The isopropylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Functional Insights

- Receptor Binding : The isopropylsulfonyl group in the target compound may exhibit distinct sigma receptor interactions compared to analogs like 1-(2-nitrobenzenesulfonyl) derivatives, which show affinity for phencyclidine (PCP) receptors due to nitro group effects .

- Enzyme Inhibition : Analogous to 1-DNJ derivatives (e.g., compound 6 in ), substitution at the 3-position (CF₃ vs. hydroxy-methoxybenzyl) can drastically alter enzyme inhibition profiles. For instance, CF₃ enhances metabolic stability, whereas polar groups improve α-glucosidase binding .

- Agrochemical Activity : Flazasulfuron’s sulfonylurea moiety highlights the role of sulfonyl groups in herbicidal activity, suggesting that the isopropylsulfonyl-CF₃ combination could be optimized for pest control .

Metabolic Stability

- The CF₃ group in 1-(isopropylsulfonyl)-3-(trifluoromethyl)piperidine reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 3-PPP derivatives in ), extending half-life in vivo .

Biological Activity

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is a novel piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropylsulfonyl group and a trifluoromethyl group. This unique structure contributes to its biological activity by enhancing interactions with various biological targets.

Biological Activity Spectrum

Recent studies have employed in silico methods to predict the biological activity of piperidine derivatives, including 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine. The Prediction of Activity Spectra for Substances (PASS) tool was utilized to evaluate potential pharmacological effects. The results indicated that this compound may interact with several enzyme systems and receptors, suggesting a broad spectrum of biological activities:

- Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines.

- Antimicrobial Effects : The compound may exhibit activity against bacterial and fungal pathogens.

- CNS Activity : Potential neuroprotective effects have been suggested based on structural similarities to known CNS-active compounds.

In Silico Studies

A study conducted at the Bekturov Institute of Chemical Sciences utilized computational tools to analyze the biological targets of new piperidine derivatives. The findings revealed that compounds similar to 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine could affect multiple pathways involved in disease processes, including cancer and central nervous system disorders .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that certain piperidine derivatives, including those structurally related to 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine, inhibited the growth of human cancer cell lines. For instance, compounds tested against breast cancer cells showed significant antiproliferative effects with IC50 values in the low micromolar range .

- Antimicrobial Effects : A set of derivatives was evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited promising activity, suggesting that modifications in the piperidine structure can enhance antimicrobial properties .

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(isopropylsulfonyl)-3-(trifluoromethyl)piperidine, and how do reaction conditions impact yield?

Answer:

A two-step approach is typically employed:

Piperidine Functionalization: Introduce the trifluoromethyl group via nucleophilic substitution or radical-mediated trifluoromethylation under inert conditions (e.g., using CF₃I or Umemoto’s reagent) .

Sulfonation: React with isopropylsulfonyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous dichloromethane at 0–25°C .

Key Parameters:

- Temperature control during sulfonation minimizes side reactions (e.g., sulfone decomposition).

- Solvent polarity affects reaction kinetics; non-polar solvents may reduce byproduct formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥90% purity .

Basic: How can researchers confirm the structural integrity of 1-(isopropylsulfonyl)-3-(trifluoromethyl)piperidine using spectroscopic techniques?

Answer:

Use a combination of:

- ¹H/¹³C NMR: Identify piperidine ring protons (δ 2.5–3.5 ppm) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for SO₂) .

- FT-IR: Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and trifluoromethyl (C-F stretch at 1100–1200 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine/bromine absence) .

Advanced: What computational strategies predict the electronic effects of the isopropylsulfonyl and trifluoromethyl groups on piperidine’s reactivity?

Answer:

- Density Functional Theory (DFT): Calculate Mulliken charges to assess electron-withdrawing effects of the sulfonyl (-SO₂) and -CF₃ groups, which stabilize intermediates in nucleophilic substitution reactions .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility (e.g., in DMSO for biological assays) .

- Hirshfeld Surface Analysis: Visualize steric hindrance from bulky substituents, guiding regioselective modifications .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Answer:

- Comparative SAR Studies: Systematically vary substituents (e.g., sulfonyl vs. methylsulfonyl) and correlate with activity (e.g., receptor binding assays for ACR16 analogs) .

- Meta-Analysis: Cross-reference IC₅₀/EC₅₀ values across studies (e.g., CYP inhibition data) to identify outliers due to assay variability (e.g., cell line differences) .

- Dose-Response Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm potency trends .

Advanced: What strategies enhance the aqueous solubility of 1-(isopropylsulfonyl)-3-(trifluoromethyl)piperidine for in vitro pharmacological studies?

Answer:

- Co-Solvent Systems: Use DMSO/PBS (≤5% v/v) or cyclodextrin-based encapsulation to maintain compound stability .

- pH Adjustment: Protonate the piperidine nitrogen (pKa ~8.5) by buffering at pH 6–7 to improve ionization and solubility .

- Salt Formation: Synthesize hydrochloride salts via HCl gas treatment in diethyl ether, increasing water solubility by 10–20× .

Advanced: How can researchers mitigate steric hindrance during functionalization of the piperidine ring?

Answer:

- Protecting Groups: Temporarily block the sulfonyl group with tert-butoxycarbonyl (Boc) to enable regioselective trifluoromethylation at C3 .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15% via enhanced kinetic control .

- Catalytic Systems: Employ Pd/Cu catalysts for cross-coupling reactions, minimizing steric clashes at adjacent positions .

Advanced: What analytical methods detect degradation products of 1-(isopropylsulfonyl)-3-(trifluoromethyl)piperidine under accelerated stability testing?

Answer:

- HPLC-MS/MS: Monitor sulfone hydrolysis (to sulfonic acid) and trifluoromethyl loss using a C18 column (ACN/water + 0.1% formic acid) .

- Forced Degradation Studies: Expose to UV light (320–400 nm) and analyze photoproducts via NMR to identify cleavage patterns .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at 40–60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.